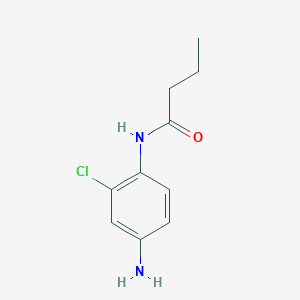
N-(4-amino-2-chlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-amino-2-chlorophenyl)butanamide” is a compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is also known as Buphenyl.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14) . This indicates the presence of a butanamide group attached to a 4-amino-2-chlorophenyl group.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 212.68 . The compound’s InChI code is 1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14) . More research is needed to provide a detailed physical and chemical properties analysis of this compound.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-(4-amino-2-chlorophenyl)butanamide and its derivatives have been extensively studied for their anticonvulsant properties. Progabide, a related compound, acts as a gamma-aminobutyric acid (GABA) receptor agonist, showing a broad spectrum of anticonvulsant activities against seizures. It has been metabolized into active metabolites like SL 75102, gabamide, and GABA, which also enter the brain and exhibit anticonvulsant effects (Worms et al., 1982; Kaplan et al., 1980). These findings support the hypothesis that direct GABA receptor stimulation is an effective means of controlling convulsions of various origins, with progabide and its derivatives showing minor secondary effects compared to commonly used antiepileptics.
Molecular Docking and Bioactivity
Research into N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides has shown these compounds to be effective tyrosinase and melanin inhibitors. Molecular docking and dynamic simulations have demonstrated their potential in the formulation and development of depigmentation drugs, with minimal side effects (Raza et al., 2019). These compounds exhibit promising biological activities, including inhibitory potential against mushroom tyrosinase, highlighting their therapeutic potential.
Electrochemical Applications
The electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon derived from ionic liquids, including those related to this compound, has been explored as a cost-effective and efficient method. This approach presents a sustainable and safe methodology for H₂O₂ production, utilizing metal-free catalysts for electrochemical synthesis (Fellinger et al., 2012). This research opens up new avenues for the development of cheap and selective catalysts for industrial applications.
Eigenschaften
IUPAC Name |
N-(4-amino-2-chlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZUSJKQAGWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2695386.png)
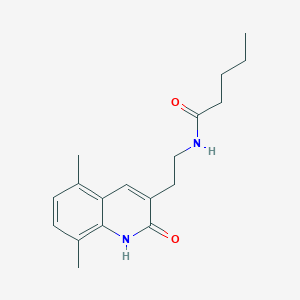
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)
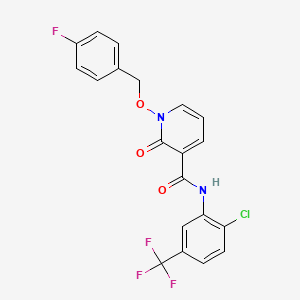
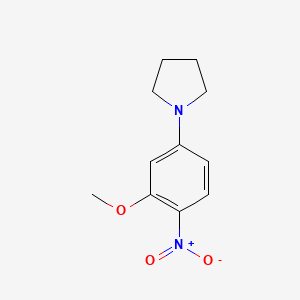
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2695395.png)
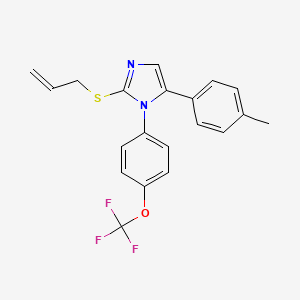

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695399.png)
![N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2695403.png)
![N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2695404.png)
